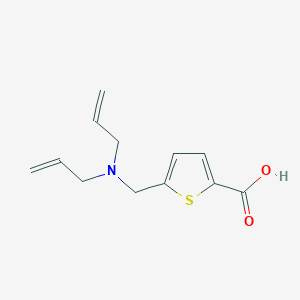
5-Diallylaminomethyl-thiophene-2-carboxylic acid
Cat. No. B8360330
M. Wt: 237.32 g/mol
InChI Key: LQKKTYZVQVAUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07098247B2
Procedure details


To a solution of 4.5 g (17.9 mmol) 5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester in 45 ml methanol were added to 17.9 ml of a 1 N aqueous solution of KOH (17.9 mmol). The reaction mixture was stirred at 50° C. for 16 h and 1 h at reflux. The solvent was evaporated, 20 ml water was added to the residue and 9 ml of a 2 N aqueous solution of HCl. The aqueous phase was extracted with ethyl acetate, the combined organic phases were dried over Na2SO4. The solvent was evaporated and the residue was subjected to silica gel chromatography (ethyl acetate) to yield 4.05 g (17.06 mmol) 5-diallylaminomethyl-thiophene-2-carboxylic acid; exact MW [M+H] calc'd: 238.09; MW found [M+H]: 238.3.
Name
5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][N:11]([CH2:15][CH:16]=[CH2:17])[CH2:12][CH:13]=[CH2:14])=[CH:8][CH:9]=1)=[O:4].[OH-].[K+]>CO>[CH2:12]([N:11]([CH2:10][C:7]1[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=1)[CH2:15][CH:16]=[CH2:17])[CH:13]=[CH2:14] |f:1.2|
|
Inputs


Step One
|
Name
|
5-diallylaminomethyl-thiophene-2-carboxylic acid methyl ester
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1SC(=CC1)CN(CC=C)CC=C
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 50° C. for 16 h and 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml water was added to the residue and 9 ml of a 2 N aqueous solution of HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(CC=C)CC1=CC=C(S1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 17.06 mmol | |
| AMOUNT: MASS | 4.05 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
